molecular formula C4HClF2N2O B12816549 2,5-difluoro-1H-imidazole-4-carbonyl chloride CAS No. 89676-64-2

2,5-difluoro-1H-imidazole-4-carbonyl chloride

Cat. No.: B12816549
CAS No.: 89676-64-2
M. Wt: 166.51 g/mol
InChI Key: BFWNCTNQVVAPIF-UHFFFAOYSA-N
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Description

2,4-Difluoro-1H-imidazole-5-carbonyl chloride is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride typically involves the fluorination of imidazole derivatives. One common method includes the reaction of 2,4-difluoroimidazole with thionyl chloride (SOCl₂) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the imidazole ring.

    Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) can facilitate the substitution reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include 2,4-difluoro-1H-imidazole derivatives with various substituents replacing the carbonyl chloride group.

    Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states of the imidazole ring.

Scientific Research Applications

2,4-Difluoro-1H-imidazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and increase its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1H-imidazole: Lacks the carbonyl chloride group, resulting in different reactivity and applications.

    1H-Imidazole-5-carbonyl chloride: Does not contain fluorine atoms, leading to lower reactivity and different chemical properties.

    2,4-Dichloro-1H-imidazole-5-carbonyl chloride:

Uniqueness

2,4-Difluoro-1H-imidazole-5-carbonyl chloride is unique due to the presence of both fluorine atoms and the carbonyl chloride group. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

89676-64-2

Molecular Formula

C4HClF2N2O

Molecular Weight

166.51 g/mol

IUPAC Name

2,5-difluoro-1H-imidazole-4-carbonyl chloride

InChI

InChI=1S/C4HClF2N2O/c5-2(10)1-3(6)9-4(7)8-1/h(H,8,9)

InChI Key

BFWNCTNQVVAPIF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=N1)F)F)C(=O)Cl

Origin of Product

United States

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